Ethyl 2-[[3-cyano-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetate
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Overview
Description
This compound is a derivative of cyanoacetamides . Cyanoacetamides are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Synthesis Analysis
The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature afforded the target N-substituted cyanoacetamide compounds .Molecular Structure Analysis
The molecular formula of this compound is C27H26N2O3S . It contains a cyano group (-CN), a sulfanyl group (-SH), and an ethyl acetate group (CH3COOCH2CH3), attached to a tetrahydroquinoline core .Chemical Reactions Analysis
Cyanoacetamide derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Synthesis of Tetrahydroquinoline Derivatives : A study by Dyachenko et al. (2015) discusses the synthesis of substituted tetrahydroquinoline derivatives, including compounds similar to Ethyl 2-[[3-cyano-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetate, through a condensation process. This research is fundamental in understanding the chemical synthesis pathways of such compounds (Dyachenko et al., 2015).
Crystal Structure Analysis : Baba et al. (2019) performed a study on the crystal structure of a compound closely related to Ethyl 2-[[3-cyano-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetate. Their work provides insights into the molecular arrangement and interactions within such chemical structures (Baba et al., 2019).
Synthesis of Related Quinoline Derivatives : Research by Sakurai and Midorikawa (1967) on the cyclization of ethyl cyanoacetate with various ketones to form pyridone, pyridine, and quinoline derivatives, including structures similar to the chemical , highlights the broader chemical reactions and pathways relevant to the synthesis of tetrahydroquinoline compounds (Sakurai & Midorikawa, 1967).
Biological Activities and Pharmaceutical Potential
Antibiotic Properties : Asolkar et al. (2004) identified a tetrahydroquinoline derivative from Janibacter limosus with significant biological activity against bacteria and fungi. This suggests that compounds structurally similar to Ethyl 2-[[3-cyano-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetate might also possess antimicrobial properties (Asolkar et al., 2004).
Anticancer Potential : A study by Riadi et al. (2021) on the synthesis and biological evaluation of a quinazolinone-based derivative showed potent inhibitory activity against VEGFR-2 and EGFR tyrosine kinases, suggesting potential anti-cancer applications for similar compounds (Riadi et al., 2021).
Antimicrobial Applications : Research by Desai et al. (2007) on the synthesis of new quinazolines, including structures similar to the compound , demonstrated antimicrobial properties, indicating the potential of these compounds in the development of new antimicrobial agents (Desai et al., 2007).
Antioxidant Properties : Sayed et al. (2022) synthesized new 5,6,7,8-tetrahydroisoquinolines with nitrophenyl groups, showing moderate to strong anticancer activity and high antioxidant properties. This underscores the relevance of similar compounds in therapeutic applications (Sayed et al., 2022).
Future Directions
properties
IUPAC Name |
ethyl 2-[[3-cyano-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3S/c1-2-31-25(30)18-33-27-23(16-28)26(22-10-6-7-11-24(22)29-27)20-12-14-21(15-13-20)32-17-19-8-4-3-5-9-19/h3-5,8-9,12-15H,2,6-7,10-11,17-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEAVRNJYHNKMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(CCCC2)C(=C1C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[[3-cyano-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetate |
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